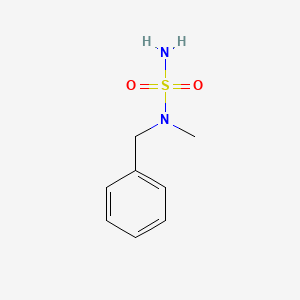

amino-N-benzyl-N-methylsulfonamide

Description

Contextualization within Modern Sulfonamide Chemistry Research

Modern sulfonamide chemistry has expanded far beyond its initial antibacterial applications. The sulfonamide functional group is now recognized as a versatile scaffold in drug discovery and materials science. nih.gov Researchers are actively exploring sulfonamide derivatives for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents. nih.gov The development of novel synthetic methodologies, such as cascade reactions to form macrocyclic sulfonamides, is broadening the accessible chemical space for new therapeutic agents. nih.gov

Historical Development and Significance of Substituted Sulfonamide Scaffolds in Chemical Science

The journey of sulfonamides in science began with the discovery of the antibacterial properties of Prontosil in the 1930s. nih.gov This led to the development of a plethora of sulfa drugs. A pivotal realization was that substitution on the sulfonamide nitrogen could significantly modulate the compound's activity and properties. This principle of structural modification has been a driving force in medicinal chemistry, leading to the creation of sulfonamide-containing drugs for diverse therapeutic areas beyond infectious diseases.

Overview of the Current Academic Research Landscape Pertaining to Benzenemethanesulfonamide Derivatives

Benzenemethanesulfonamide derivatives, the class to which 4-Amino-N-benzyl-N-methylsulfonamide belongs, are a subject of ongoing academic investigation. Studies have explored their potential as antihypertensive agents and as antagonists for adrenergic receptors. nih.gov Furthermore, various benzenesulfonamide (B165840) derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like carbonic anhydrase and as potential anti-hepatic fibrosis agents. nih.govnih.gov Research has also delved into their potential as dual-target inhibitors, for example, targeting both tubulin and STAT3 for anticancer applications. nih.gov

Detailed Research Findings

While direct research on the biological or chemical properties of 4-Amino-N-benzyl-N-methylsulfonamide is limited, its synthesis and chemical reactivity are well-characterized, primarily due to its utility as a precursor.

Synthesis and Chemical Reactions

The synthesis of 4-Amino-N-benzyl-N-methylsulfonamide is most commonly achieved through the reduction of its nitro-precursor, 4-nitro-N-methylbenzenemethanesulfonamide. This transformation can be accomplished using various reducing agents. One patented method describes the use of hydrazine (B178648) hydrate (B1144303) as a cost-effective and efficient reducing agent, which can lead to product yields exceeding 92%. google.com Alternative methods involve catalytic hydrogenation, for instance, using hydrogen gas in the presence of a palladium catalyst.

Once synthesized, 4-Amino-N-benzyl-N-methylsulfonamide can undergo a range of chemical reactions typical for an aromatic amine and a sulfonamide. The amino group can be oxidized to form nitroso or nitro derivatives. Conversely, the compound itself is a product of reduction. The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.

The primary documented application of this compound is as a crucial intermediate in the synthesis of Sumatriptan, a medication used for treating migraines. chemicalbook.com

Table 1: Synthetic Approaches for 4-Amino-N-methylbenzenemethanesulfonamide

| Starting Material | Reagents and Conditions | Product | Key Advantages/Notes | Reference(s) |

|---|---|---|---|---|

| 4-nitro-N-methylphenyl methane (B114726) sulfonamide | Hydrazine hydrate, sodium hydroxide, water, 25-100 °C | 4-amino-N-methylphenyl methane sulfonamide | High yield (>92%), cost-effective, suitable for industrial production. | google.com |

| 4-nitro-N-methylphenyl methane sulfonamide | Hydrazine hydrate, Ra-Ni catalyst, ethanol/methanol/isopropanol, 25-100 °C | 4-amino-N-methylphenyl methane sulfonamide | Alternative catalytic reduction method. | google.com |

| 4-nitrobenzenemethanesulfonamide | Methylamine, followed by reduction (e.g., H₂/Pd) | 4-Amino-N-methylbenzenemethanesulfonamide | A common laboratory-scale synthetic route. |

Table 2: Chemical Properties of 4-Amino-N-methylbenzenemethanesulfonamide

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂S | nih.gov |

| Molecular Weight | 200.26 g/mol | nih.gov |

| Appearance | White to off-white powder | |

| Melting Point | 140-142 °C | |

| CAS Number | 109903-35-7 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[methyl(sulfamoyl)amino]methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRUAUAERCIPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295905 | |

| Record name | N-Methyl-N-(phenylmethyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-37-5 | |

| Record name | N-Methyl-N-(phenylmethyl)sulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(phenylmethyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-methylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Chemical Reactivity of Amino N Benzyl N Methylsulfonamide

Mechanistic Pathways of Sulfonamide Bond Formation and Transformation

The sulfonamide bond (S-N) is a cornerstone of many chemically and biologically significant molecules. Its formation and subsequent transformations are crucial for the synthesis of a diverse array of compounds.

The most traditional and widely used method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and an amine. nih.govacs.org This reaction proceeds through a nucleophilic substitution mechanism. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion, and typically, a base is used to neutralize the generated hydrochloric acid. youtube.com For a tertiary sulfonamide like amino-N-benzyl-N-methylsulfonamide, this would involve reacting the corresponding secondary amine (4-amino-N-methylbenzylamine) with a sulfonyl chloride. Alternatively, a primary sulfonamide can be sequentially alkylated. nsf.gov

Recent advancements have introduced alternative pathways. For instance, electrochemical methods can achieve the oxidative coupling of thiols and amines to form sulfonamides, offering a more environmentally benign approach that avoids the use of sacrificial reagents. acs.org Another modern approach involves the nickel-catalyzed cross-coupling of sulfonamides with aryl electrophiles, expanding the toolkit for creating complex N-aryl sulfonamide structures. princeton.edu

S-N Bond Cleavage: This is a frequent reaction pathway, often initiated by nucleophilic attack on the sulfur atom, leading to the separation of the sulfonyl and amine moieties. nih.gov This can be favorable under acidic conditions where the amine group is protonated, making the sulfonic group a more reactive site for nucleophiles. nih.gov Reductive cleavage using agents like lithium metal in liquid ammonia (B1221849) is also a common method for deprotection strategies. youtube.com

C-N Bond Cleavage: In certain structures, particularly benzylic sulfonamides, the bond between the carbon of the benzyl (B1604629) group and the nitrogen can be cleaved. Nickel-catalyzed cross-electrophile coupling reactions, for example, can activate this C-N bond for cleavage and subsequent formation of new carbon-carbon bonds. acs.org

C-S Bond Cleavage: Hydrolysis of sulfonamides can sometimes lead to the breaking of the carbon-sulfur bond, although this is generally less common than S-N or C-N cleavage. nih.gov

A plausible mechanism for the nickel-catalyzed cross-electrophile coupling of a benzylic sulfonamide involves the initial activation of the sulfonamide by a Lewis acid, followed by oxidative addition of the C-N bond to the nickel catalyst. acs.org

Reactivity Profiles of the Sulfonamide Nitrogen in N-Substituted Benzenemethanesulfonamides

The reactivity of the nitrogen atom in a sulfonamide is heavily influenced by its substitution pattern. In N-substituted benzenemethanesulfonamides, and specifically in an N,N-disubstituted example like this compound, the nitrogen's chemical behavior is distinct from that of primary or secondary sulfonamides.

In this compound, the sulfonamide nitrogen is tertiary, meaning it is bonded to three carbon/sulfur atoms (the sulfonyl group, the benzyl group, and the methyl group) and lacks a hydrogen atom. This has profound implications for its reactivity:

Nucleophilicity: The nitrogen atom in an N,N-disubstituted sulfonamide is a very poor nucleophile. The strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces the electron density on the nitrogen, thereby diminishing its ability to donate its lone pair of electrons. Furthermore, the two substituents (benzyl and methyl) create steric hindrance around the nitrogen, further impeding its approach to an electrophile. While primary and secondary sulfonamides can be deprotonated to form more nucleophilic anions, this is not possible for a tertiary sulfonamide.

Proton Transfer Dynamics: Since the sulfonamide nitrogen in this compound has no attached proton, it cannot act as a proton donor. Protonation of this nitrogen by an acid is possible, but the resulting cation would be highly acidic and unstable due to the electron-withdrawing sulfonyl group. In contrast, the amino group on the benzene (B151609) ring is a site of proton transfer. Theoretical studies on related sulfonamides with alkylamine substituents show that proton transfer can occur, with the aromatic amine being the most likely site for deprotonation under basic conditions. nih.gov

While the sulfonamide nitrogen is not very reactive, the sulfonyl group (SO2) can be activated to participate in various reactions. Activation typically involves making the sulfur atom more electrophilic.

One strategy involves using a Lewis acid, such as calcium triflimide [Ca(NTf2)2], to activate sulfonyl fluorides (a related class of compounds) for nucleophilic attack by amines. nih.gov This principle of Lewis acid activation can also apply to sulfonamides, where coordination of the Lewis acid to one of the sulfonyl oxygens enhances the electrophilicity of the sulfur atom. acs.org This activation can facilitate reactions like intramolecular cross-electrophile coupling. acs.org

Another approach involves transforming the sulfonamide itself into a more reactive electrophile. For instance, primary sulfonamides can be converted into highly reactive sulfonyl chlorides under mild conditions, which can then react with a wide range of nucleophiles. nih.gov While our target compound is a tertiary sulfonamide, this highlights a general strategy for activating the sulfonyl moiety.

The sulfonyl group can also undergo cleavage reactions. Reductive cleavage methods are often used in synthetic chemistry to remove a sulfonamide protecting group from an amine. youtube.com Additionally, rearrangements involving the sulfonyl group have been documented, such as the Smiles rearrangement, which can lead to C-N bond formation under basic conditions. acs.org

Chemical Reactivity of the Benzenemethyl (Benzyl) Moiety

The benzyl group in this compound presents its own unique set of reactive sites, namely the benzylic carbon and the aromatic ring.

The benzylic carbon is the CH2 group attached to both the aromatic ring and the sulfonamide nitrogen. The C-H bonds at this position are known to be more reactive than typical alkane C-H bonds due to the stability of the resulting benzylic radical, cation, or anion.

Several strategies have been developed for the selective functionalization of benzylic C-H bonds:

Free Radical Halogenation: Alkylbenzenes readily undergo free radical halogenation at the benzylic position because the intermediate benzylic radical is stabilized by resonance with the aromatic ring. rutgers.edu

Oxidation: Strong oxidizing agents can oxidize the benzylic position. rutgers.edu

Transition Metal-Catalyzed C-H Functionalization: This is a powerful modern method for creating new bonds at the benzylic position. researchgate.net Rhodium-catalyzed reactions, for example, can use N-sulfonyl-1,2,3-triazoles to functionalize benzylic C-H bonds, forming new carbon-heteroatom bonds with high enantioselectivity. nih.gov These reactions often proceed via the formation of a metal-carbene intermediate which then inserts into the C-H bond. acs.org Deprotonation assisted by transition metal π-coordination to the arene is another strategy to generate a benzylic carbanion, which can then react with various electrophiles. rsc.org

The table below summarizes some reported yields for the C-H functionalization of benzylic sites using different catalytic systems.

| Catalyst System | Substrate | Product Yield | Reference |

| Rh₂(S-NTTL)₄ / N-Sulfonyl-1,2,3-triazole | Toluene | Good | nih.gov |

| Dirhodium / Diazophosphonate | Ethylbenzene | 84% | acs.org |

| Ir(III) / Ag(I) | Aniline-derived amide | Good | acs.org |

This table is illustrative and shows data for related benzylic functionalization reactions, not specifically for this compound.

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. In 4-amino-N-benzyl-N-methylsulfonamide, we have two substituents to consider: the amino group (-NH2) at position 4 and the N-methylsulfonamidomethyl group (-CH2N(CH3)SO2R) at position 1.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho, para-director. rutgers.edu The lone pair of electrons on the nitrogen atom can be donated into the π-system of the benzene ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This resonance stabilization is most effective for intermediates formed from attack at the ortho and para positions. The activating effect of an amino group is significantly stronger than the deactivating effect of a nitro group. researchgate.net

N-methylsulfonamidomethyl Group (-CH2N(CH3)SO2R): This group is generally considered to be electron-withdrawing and deactivating due to the inductive effect of the electronegative nitrogen and the strongly withdrawing sulfonamide group. Deactivating groups typically direct incoming electrophiles to the meta position.

When two substituents are present on a ring, their directing effects can be either reinforcing or antagonistic. msu.edu In this case, the effects are antagonistic. The powerful activating and ortho, para-directing effect of the amino group at position 4 will dominate the weaker deactivating and meta-directing effect of the group at position 1. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group (positions 3 and 5), as the para position is already occupied.

The table below shows the directing effects of common functional groups in electrophilic aromatic substitution.

| Substituent | Effect on Reactivity | Directing Influence |

| -NH₂, -OH, -OR | Strongly Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -Halogen | Deactivating | Ortho, Para |

| -C=O, -CN, -SO₃H, -NO₂ | Deactivating | Meta |

Data compiled from general organic chemistry principles. msu.edu

Role of the 4-Amino Group in Intra- and Intermolecular Chemical Transformations

The primary amino group attached to the phenyl ring is a key determinant of the molecule's reactivity, participating in a range of chemical reactions through its nucleophilic character and its ability to engage in protonation equilibria.

The lone pair of electrons on the nitrogen atom of the 4-amino group imparts nucleophilic character to the molecule. This nucleophilicity allows it to react with various electrophiles. For instance, it can undergo reactions such as acylation and alkylation. The reactivity of the amino group is modulated by the electron-withdrawing nature of the N-benzyl-N-methylsulfonamide substituent, which can decrease the electron density on the aniline (B41778) ring and, consequently, the nucleophilicity of the amino group to some extent.

Protonation of the amino group is a fundamental acid-base equilibrium. The basicity of the aniline moiety is influenced by the electronic effects of the substituents on the aromatic ring. The pKa value associated with the protonation of the amino group is a critical parameter that governs the extent of protonation at a given pH. This equilibrium is crucial in biological systems and in controlling reaction pathways in synthetic chemistry.

The presence of the amino group, in conjunction with the sulfonamide functionality, can facilitate intramolecular cyclization reactions under appropriate conditions. Depending on the reaction partners and catalysts, the amino group can act as an internal nucleophile, leading to the formation of heterocyclic ring systems.

While specific examples of rearrangement reactions involving this compound are not extensively detailed in the available literature, the potential for such transformations exists. For instance, under certain conditions, rearrangements analogous to those observed in other substituted anilines could theoretically occur, though this remains an area for further investigation.

Detailed Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving this compound is essential for predicting its chemical behavior and for the rational design of synthetic routes. The reaction pathways can proceed through either polar or radical intermediates, depending on the reaction conditions and the nature of the other reactants.

In many of its documented reactions, such as nucleophilic substitution or addition reactions, this compound is likely to follow polar pathways. googleapis.com These mechanisms involve the formation of charged intermediates and are often influenced by solvent polarity and the presence of acidic or basic catalysts. For example, in acylation reactions, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, proceeding through a tetrahedral intermediate.

Computational Chemistry and Molecular Modeling Studies of Amino N Benzyl N Methylsulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of molecules. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of chemical behavior at the atomic level.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For amino-N-benzyl-N-methylsulfonamide, DFT studies can be employed to map out potential reaction pathways and identify the transition states involved. For instance, in the synthesis of sulfonamides, DFT can elucidate the mechanism of the reaction between an amine and a sulfonyl chloride.

A hypothetical DFT study on the formation of this compound could involve calculating the energy profile of the reaction between N-methylbenzylamine and a suitable sulfonylating agent. The calculations would identify the geometry of the transition state and the activation energy required for the reaction to proceed. This information is invaluable for optimizing reaction conditions to improve yield and minimize byproducts.

Table 1: Hypothetical DFT Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (N-methylbenzylamine + Sulfonylating Agent) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products (this compound + Byproduct) | -20.5 |

Note: This table is illustrative and represents typical data obtained from DFT calculations.

Quantum chemical calculations are also adept at predicting various spectroscopic parameters. For this compound, DFT can be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can then be compared with experimentally obtained data to validate the computational model and confirm the molecular structure.

For example, the vibrational frequencies in the IR spectrum can be calculated and correlated with specific bond stretches, bends, and torsions within the molecule. Similarly, NMR chemical shifts can be predicted to aid in the assignment of peaks in the experimental spectrum. This synergy between computational prediction and experimental verification is a cornerstone of modern chemical analysis. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Sulfonamide

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| IR Frequency (S=O stretch) | 1350 cm⁻¹ | 1345 cm⁻¹ |

| ¹H NMR Chemical Shift (N-CH₃) | 2.8 ppm | 2.7 ppm |

| ¹³C NMR Chemical Shift (C=O) | Not Applicable | Not Applicable |

| UV-Vis λmax | 265 nm | 268 nm |

Note: This table is illustrative and shows the typical agreement between predicted and experimental data for a similar class of compounds.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and how it changes in different environments (e.g., in a vacuum, in a solvent).

By simulating the motion of atoms over a period of time, MD can identify the most stable conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. The flexibility of the benzyl (B1604629) and sulfonamide groups can be quantified by analyzing the dihedral angle distributions throughout the simulation.

Molecular Docking Studies and Binding Mode Analysis in Model Systems (focus on molecular recognition principles)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be used to investigate its potential interactions with a model receptor or a binding site of a larger molecule.

The primary goal of such a study would be to understand the principles of molecular recognition. This involves identifying the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding. For example, the sulfonamide group is a known hydrogen bond donor and acceptor, and docking studies could reveal how it orients itself within a binding pocket to maximize these interactions. The phenyl ring can also participate in pi-stacking interactions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) and Cheminformatics Approaches (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. researchgate.net For this compound, a QSPR study could be developed to predict properties such as boiling point, solubility, or chromatographic retention time based on a set of calculated molecular descriptors. nih.gov

These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. By building a mathematical model that correlates these descriptors with a known property for a series of related compounds, the property of a new compound like this compound can be predicted without the need for experimental measurement. researchgate.netnih.gov Cheminformatics tools are essential for generating these descriptors and building the QSPR models. mdpi.com

Chemical Applications in Research and Advanced Material Science Utilizing Amino N Benzyl N Methylsulfonamide Scaffolds

Amino-N-benzyl-N-methylsulfonamide as a Versatile Synthetic Intermediate

The this compound framework serves as a foundational structure for the synthesis of more elaborate molecules. Its utility as a synthetic intermediate is rooted in the reactivity of its amine and sulfonamide moieties, which allow for a variety of chemical modifications.

Building Block in the Synthesis of Complex Molecular Architectures and Heterocycles

The this compound scaffold is a valuable building block for constructing complex molecular architectures and heterocyclic systems. The presence of the sulfonamide nitrogen and the benzylic group allows for various synthetic transformations. For instance, related N-benzyl-sulfonamide derivatives have been utilized in the synthesis of more complex structures. A new series of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides has been synthesized, demonstrating how the core sulfonamide structure can be elaborated upon. In this synthesis, N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides were reacted with benzyl (B1604629) chloride to yield the more complex target molecules. rsc.org This highlights a general strategy where the sulfonamide nitrogen can be further substituted to build intricate molecular frameworks.

Furthermore, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide illustrates the versatility of the N-benzyl sulfonamide core. ontosight.ai In this case, a primary amine derived from 4-methylbenzenesulfonamide undergoes benzylation. ontosight.ai This two-step process, involving the initial formation of a sulfonamide followed by N-alkylation, suggests that this compound could be readily prepared and used as a key intermediate for introducing specific functionalities into a molecule. The ability to introduce various substituents on the nitrogen atom of the sulfonamide makes this scaffold a versatile platform for creating libraries of compounds with diverse structures and potential applications.

Precursor for Advanced Organic Transformations and Derivatizations

The this compound structure is a precursor for a range of advanced organic transformations and derivatizations. The reactivity of the N-H bond in a precursor primary or secondary sulfonamide allows for the introduction of the benzyl and methyl groups, and the resulting tertiary sulfonamide can be a stable core for further modifications on other parts of the molecule.

For example, a library of N-benzyl sulfonamides derived from an indole (B1671886) core has been synthesized to explore their activity against pancreatic cancer cell lines. ontosight.ai This work showcases how the N-benzyl sulfonamide moiety can be incorporated into a larger, biologically relevant scaffold. The synthesis of these compounds often involves the reaction of a primary sulfonamide with a benzyl halide, a common derivatization reaction.

Moreover, the synthesis of N-benzyl-2-acetamidopropionamide derivatives as anticonvulsants highlights the importance of the N-benzyl group in bioactive molecules. nih.gov While not a sulfonamide, this example underscores the utility of the N-benzyl moiety in medicinal chemistry and suggests that the this compound scaffold could be a valuable precursor for developing new therapeutic agents. The chemical stability of the N,N-disubstituted sulfonamide group makes it a robust component during subsequent synthetic steps. d-nb.info

Applications in Ligand Design for Organocatalysis and Metal-Catalyzed Reactions

The structural features of this compound, particularly the presence of nitrogen and oxygen atoms with lone pairs of electrons, make it an interesting candidate for ligand design in both organocatalysis and metal-catalyzed reactions.

While direct examples of this compound in organocatalysis are not prevalent in the literature, the broader class of sulfonamides has been explored. For instance, N-heterocyclic carbene catalysis has been used for the synthesis of phthalidyl sulfonohydrazones, demonstrating the compatibility of the sulfonamide group in such catalytic systems. nih.gov The chiral environment that could be created by introducing stereocenters into the this compound backbone could potentially lead to the development of novel organocatalysts for asymmetric transformations.

In the realm of metal-catalyzed reactions, sulfonamide derivatives have been successfully employed as ligands. For example, new Cu(II) complexes with N-sulfonamide ligands have been synthesized and shown to possess potential antitumor, antibacterial, and antioxidant properties. nih.gov These complexes demonstrate that the sulfonamide moiety can effectively coordinate with metal ions, in this case through a thiadiazole nitrogen atom of the ligand. nih.gov This suggests that this compound could act as a ligand, with the potential for the sulfonamide oxygens or the amine nitrogen to coordinate with a metal center. The benzyl and methyl groups would also influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. The synthesis of complexes with zerovalent nickel, palladium, or platinum with bis[bis(π-cyclopentadienyl)niobium-bis-μ-methanethiolate] as a ligand further illustrates the versatility of metal complexes with sulfur-containing ligands. rsc.org

Development of Chemical Probes and Tools for Molecular Interaction Studies

The this compound scaffold can be incorporated into the design of chemical probes and tools to study molecular interactions in biological systems. Its structural components can be modified to include reporter groups, such as fluorescent tags or photoaffinity labels.

Fluorescent probes are essential tools in chemical biology. Sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes. nih.gov In these probes, the sulfonamide moiety serves as a tumor-targeting group, and the naphthalimide acts as the fluorophore. nih.gov This modular design strategy could be applied to this compound, where the core structure serves as a scaffold to which a fluorophore and a targeting group can be attached.

Photoaffinity labeling is another powerful technique for identifying the binding partners of small molecules. Sulfonylhydrazones have been reported as new photo-crosslinkers that can be activated by UV light to form reactive carbenes, which then covalently bind to nearby interacting proteins. d-nb.inforesearchgate.net This approach could be adapted to create photoaffinity probes based on the this compound structure to investigate its potential biological targets. The synthesis of such probes would involve incorporating a sulfonylhydrazone group into the molecular framework.

Principles of Design for Bioactive Scaffolds Incorporating Sulfonamide Moieties (focus on chemical design and molecular recognition mechanisms)

The design of bioactive scaffolds incorporating sulfonamide moieties is a well-established strategy in medicinal chemistry. The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents due to its unique chemical properties that facilitate molecular recognition and binding to biological targets.

Influence of the Sulfonamide and Amine Moieties on Molecular Recognition and Binding Specificity

The sulfonamide moiety (–SO₂NH–) plays a crucial role in molecular recognition due to its ability to act as a hydrogen bond donor (the N-H group in primary and secondary sulfonamides) and a hydrogen bond acceptor (the two oxygen atoms). Its tetrahedral geometry allows it to present these interaction points in a well-defined three-dimensional orientation. The sulfur atom is electron-deficient, and the oxygen atoms are electron-rich, creating a strong dipole moment that can engage in favorable electrostatic interactions with a protein's active site.

The amine moiety, in this case, a tertiary amine, also significantly influences molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can be tuned by the nature of its substituents. In this compound, the presence of both a benzyl and a methyl group on the nitrogen atom creates a specific steric environment that can influence binding selectivity. The benzyl group can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues in a binding pocket. The smaller methyl group can fit into smaller hydrophobic pockets, and its presence also renders the nitrogen a tertiary amine, which can have different biological activities compared to primary or secondary amines. For example, N-benzyl-N-methyldecan-1-amine has been shown to have anti-inflammatory and anti-oxidative properties. smolecule.com

The following table summarizes the key molecular features of the this compound scaffold and their potential roles in molecular recognition:

| Functional Group/Moiety | Potential Interactions | Influence on Bioactivity |

| Sulfonamide (-SO₂-N<) | Hydrogen bond acceptor (oxygen atoms), Dipole-dipole interactions | Anchors the molecule in the binding site, contributes to binding affinity and specificity. |

| Tertiary Amine (-N(CH₃)(CH₂Ph)) | Hydrogen bond acceptor (nitrogen atom) | Can influence solubility and pharmacokinetic properties. The substituents determine steric and electronic effects. |

| Benzyl Group (-CH₂Ph) | Hydrophobic interactions, π-stacking, van der Waals forces | Enhances binding to hydrophobic pockets containing aromatic residues, contributes to selectivity. |

| Methyl Group (-CH₃) | Hydrophobic interactions, van der Waals forces | Can fit into small hydrophobic pockets, fine-tunes the steric profile of the amine. |

Rational Design Strategies for Modulating Chemical Interactions at the Molecular Level

Strategic modifications to this scaffold can influence several key molecular interaction parameters:

Hydrogen Bonding: The secondary sulfonamide group (-SO2NH-) possesses a proton that is significantly more acidic than that of a corresponding amide. This makes it an excellent hydrogen bond donor. The deprotonated, or ionized, form is often water-soluble, while the protonated form is more hydrophobic. usm.edu This pH-dependent behavior can be finely tuned. For instance, the pKa of the sulfonamide can be modulated by the electronic nature of the substituents on the aryl rings. nih.gov In the context of the this compound scaffold, the position and nature of the amino group on the phenyl ring would significantly influence the acidity of the sulfonamide proton.

Steric and Conformational Factors: The substitution pattern on the aromatic rings and the size of the groups attached to the sulfonamide nitrogen (benzyl and methyl) dictate the molecule's three-dimensional shape. This, in turn, governs how it can fit into binding pockets of proteins or align within a polymer matrix.

π-Interactions: The presence of two aromatic rings (one from the benzyl group and one attached to the sulfonyl group) allows for various π-interactions, such as π-π stacking and cation-π interactions. These are crucial for binding to biological targets and for the organization of molecules in materials.

Table 1: Influence of Substituents on Molecular Interactions of a Hypothetical this compound Scaffold

| Substituent Position/Modification | Effect on Molecular Interaction | Potential Application |

| Electron-withdrawing group on the phenylsulfonyl ring | Increases acidity (lowers pKa) of the sulfonamide N-H | pH-responsive materials, targeted drug delivery |

| Electron-donating group on the phenylsulfonyl ring | Decreases acidity (raises pKa) of the sulfonamide N-H | Materials with tailored hydrophobicity |

| Positional isomerism of the amino group (ortho, meta, para) | Alters hydrogen bonding capacity and steric profile | Fine-tuning of binding affinity to biological targets |

| Replacement of benzyl group with other alkyl/aryl groups | Modifies lipophilicity and steric bulk | Optimization of solubility and permeability |

A study on related N-benzyl-4-methylbenzenesulfonamides highlights the synthetic accessibility of such scaffolds. These compounds are often prepared through a two-step process involving the reaction of a sulfonyl chloride with a primary amine, followed by benzylation. nsf.gov This synthetic tractability allows for the systematic exploration of structure-activity relationships.

Integration into Polymer Chemistry and Advanced Material Science (e.g., as functional monomers or cross-linkers)

The unique chemical characteristics of the this compound scaffold make it a promising candidate for integration into advanced materials. By incorporating a polymerizable group, such as a vinyl or acrylamide (B121943) moiety, this scaffold can be used as a functional monomer or a cross-linker to create polymers with tailored properties. rsc.orgnih.gov

As a Functional Monomer:

If a polymerizable group is introduced onto the this compound structure, it can be polymerized to create novel materials. For example, sulfonamide-containing methacrylamides can be readily polymerized to form pH-responsive macromolecular systems. usm.edu The resulting polymers often exhibit a distinct phase transition in response to changes in pH, becoming soluble when the sulfonamide group is deprotonated (at pH > pKa) and insoluble when it is protonated (at pH < pKa). usm.edunih.gov This property is highly valuable for applications such as smart hydrogels, sensors, and drug delivery systems.

The specific structure of the this compound monomer would impart a unique combination of hydrophobicity, aromaticity, and pH-responsiveness to the final polymer. The benzyl and methyl groups would influence the polymer's thermal properties, such as its glass transition temperature (Tg). For instance, the functionalization of styrene (B11656) oxide with a sulfonamide group has been shown to produce polymers with high thermal stability. rsc.org

As a Cross-linker:

If two or more polymerizable groups are introduced into the this compound structure, it can act as a cross-linker. Cross-linkers are essential for creating three-dimensional polymer networks, which are the basis for materials like hydrogels and thermosets. The selection of the cross-linker is crucial for defining the mechanical properties and stability of the network. nih.gov

The rigid core of the this compound scaffold would create well-defined junction points in the polymer network, potentially leading to materials with enhanced mechanical strength and thermal stability. Furthermore, the pH-responsive nature of the sulfonamide group could be used to create "smart" cross-linkers that can change their conformation or even break in response to a pH trigger, leading to degradable or stimuli-responsive materials. Research on multifunctional vinyl sulfonamides has shown that they can be used to create materials with a broad range of mechanical properties and diverse hydrolytic stabilities. rsc.org

Table 2: Potential Properties of Polymers Derived from an this compound Monomer

| Polymer Property | Originating Feature of the Monomer | Potential Application |

| pH-Responsiveness | Ionizable sulfonamide group | Smart drug delivery, sensors, hydrogels |

| Thermal Stability | Rigid aromatic and sulfonamide core | High-performance plastics, coatings |

| Tunable Mechanical Properties | Benzyl and methyl group substitution | Elastomers, thermosets |

| Biocompatibility | Sulfonamide groups are found in many bioactive molecules nih.gov | Biomedical devices, tissue engineering scaffolds |

The synthesis of polymers containing sulfonamide functionalities can be achieved through various techniques, including conventional free-radical polymerization and more controlled methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. usm.edursc.org RAFT polymerization, in particular, allows for the creation of well-defined polymer architectures, such as block copolymers, which can self-assemble into highly ordered nanostructures. rsc.org

Emerging Research Directions and Future Outlook for Amino N Benzyl N Methylsulfonamide Studies

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfonamides traditionally relies on methods that can be environmentally taxing, often involving chlorinated solvents and reactive sulfonyl chlorides. researchgate.netrsc.org The future of synthesizing amino-N-benzyl-N-methylsulfonamide will undoubtedly be shaped by the principles of green chemistry, aiming for more sustainable and efficient processes.

Recent advancements in sulfonamide synthesis have highlighted several promising avenues. sci-hub.se One key area of development is the use of water as a solvent, which significantly reduces the environmental impact of chemical reactions. rsc.orgtandfonline.com Researchers have successfully synthesized various sulfonamides in aqueous media, often with the aid of phase-transfer catalysts or by controlling the pH to facilitate the reaction and product isolation. rsc.orgtandfonline.com Another sustainable approach is mechanochemistry, which involves conducting reactions in a ball mill, often solvent-free, leading to reduced waste and energy consumption. rsc.org A mechanochemical approach for the synthesis of this compound could offer a greener alternative to traditional solution-based methods. rsc.org

Furthermore, the development of catalytic methods is a significant trend. For instance, a nano-ruthenium/iron oxide catalyst has been shown to facilitate the coupling of alcohols and sulfonamides, presenting a novel, environmentally benign pathway that produces water as the only byproduct. acs.org Photocatalysis also offers exciting possibilities for activating sulfonamide precursors under mild conditions. acs.orgacs.org Future research could focus on adapting these sustainable methodologies to the specific synthesis of this compound, potentially starting from readily available precursors and minimizing the use of hazardous reagents. researchgate.netnih.govnih.gov

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The this compound structure contains several functional groups—the primary amine, the N-benzyl group, and the N-methylsulfonamide—that could exhibit unique and underexplored reactivity. Future research will likely delve into unlocking the synthetic potential of this molecule beyond its role as a simple building block.

The sulfonamide group itself can be a versatile synthetic handle. Recent studies have demonstrated the late-stage functionalization of primary sulfonamides through reductive deamination to sulfinates, which can then be converted into a variety of other functional groups. nih.gov This suggests that the sulfonamide moiety in this compound could be a point of diversification. Additionally, the N-benzyl group is known to participate in various transformations. For example, oxidative debenzylation can be achieved under mild conditions, which could be a useful deprotection strategy in a multi-step synthesis. acs.org

Moreover, the development of novel catalytic transformations is a key research direction. The inherent structure of N-benzyl compounds can be leveraged in innovative ways, such as in cascade reactions to form complex heterocyclic structures. rsc.orgrsc.org The interaction of the sulfonamide group with transition metals is also an area of interest, as metal complexes of sulfonamides have shown potential in catalysis and materials science. nih.govtandfonline.com Investigating the catalytic activation of the C-H bonds within the benzyl (B1604629) or methyl groups could also lead to new and efficient methods for functionalizing the molecule.

Integration with Advanced Machine Learning and AI for Predictive Chemical Design

Beyond synthesis, AI can be used to predict the physicochemical and biological properties of new molecules. iscientific.org By analyzing the structure of this compound, ML models could forecast its potential applications, for example, as a therapeutic agent or as a component in a functional material. iscientific.orgeurekalert.org This predictive power allows for a more targeted and efficient approach to drug discovery and materials design. eurekalert.org

Interdisciplinary Research at the Interface of Synthetic Chemistry, Physical Chemistry, and Materials Science

The future of chemical research lies in breaking down the traditional silos between different disciplines. ucsb.edupoliba.it The study of this compound is well-suited for an interdisciplinary approach, combining expertise from synthetic chemistry, physical chemistry, and materials science to unlock its full potential. ucsd.edumit.edu

From a materials science perspective, the sulfonamide functional group is known to be rigid and can promote crystallinity, a desirable trait for creating well-ordered materials. wikipedia.org The presence of the aromatic ring and the potential for hydrogen bonding through the amino and sulfonamide groups suggest that this compound could be a valuable building block for supramolecular assemblies, polymers, or metal-organic frameworks (MOFs). rsc.orgroyce.ac.uk These materials could have applications in areas such as gas storage, catalysis, or electronics.

The physical chemistry of such new materials is crucial for understanding their properties. researchgate.net Techniques like X-ray crystallography can elucidate the precise three-dimensional structure of the molecule and its assemblies. Spectroscopic methods, in conjunction with computational modeling, can provide insights into the electronic structure and intermolecular interactions that govern the material's behavior. rsc.org This fundamental understanding is essential for the rational design of new materials with tailored properties. royce.ac.uk The synergy between synthetic chemists creating new molecules, physical chemists characterizing their properties, and materials scientists engineering them into functional devices represents a powerful paradigm for future research on this compound and related compounds. ucsb.edumit.edu

Q & A

Q. How can researchers optimize the synthesis of amino-N-benzyl-N-methylsulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Reagent Selection : Benzyl bromide (for benzylation) and sulfonamide precursors under basic conditions (e.g., NaOH/K₂CO₃) to facilitate nucleophilic substitution .

- Mechanistic Control : An SN1-like pathway is proposed, leveraging a stable benzylic carbocation intermediate for efficient benzylation .

- Purification : Recrystallization from ethanol or methanol to isolate high-purity products .

- Scale-Up : Continuous flow reactors and automated systems ensure reproducibility in industrial settings .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) confirms structure and purity by resolving aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 228.27 g/mol for related sulfonamides) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects byproducts .

Q. What are the critical solubility considerations for this compound in biological assays?

- Methodological Answer :

- Solvent Compatibility : Use DMSO for stock solutions (e.g., 10 mM) due to low aqueous solubility. Dilute in PBS or cell culture media to avoid cytotoxicity .

- pH Effects : Solubility may vary at physiological pH (7.4); pre-test solubility under assay conditions .

Advanced Research Questions

Q. What mechanistic insights explain the benzylation step in the synthesis of this compound?

- Methodological Answer :

- SN1-Like Pathway : Benzyl bromide generates a stabilized benzylic carbocation, which reacts with the weakly nucleophilic sulfonamide. Proton transfer yields the final product .

- Kinetic Studies : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to optimize reaction time and temperature .

- Computational Validation : Density Functional Theory (DFT) can model carbocation stability and transition states .

Q. How can the anticancer activity of this compound be methodologically assessed?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays confirm programmed cell death .

- Selectivity Testing : Compare cytotoxicity in normal vs. cancer cells (e.g., HEK293 vs. A549) .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI) or kinase domains .

- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. benzyl groups) on bioactivity using MOE or Schrödinger .

Q. How do structural modifications of this compound influence its antimicrobial efficacy?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance bacterial membrane penetration. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .

- Enzyme Inhibition : Measure inhibition of dihydropteroate synthase (DHPS) using spectrophotometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.